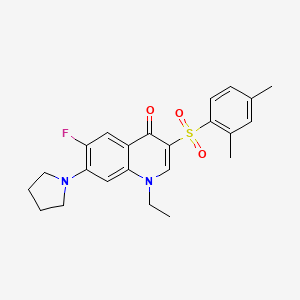

![molecular formula C16H18N4O2 B2366824 N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide CAS No. 1172258-82-0](/img/structure/B2366824.png)

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound “N- ((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide” was synthesized by reacting equimolar quantities of 4-aminoantipyrine and benzoylisothiocynate in acetone as a solvent .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, similar compounds have been studied. For example, 1,3-diazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Scientific Research Applications

Molecular Structure Analysis and Synthesis

The chemical compound N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide, while not directly mentioned, is structurally related to compounds explored for their potential in forming novel crystal structures through hydrogen bonding and weak intermolecular interactions. For instance, tetrafluoroterephthalic acid has been studied for forming crystals with N-containing heterocycles, indicating the significance of hydrogen bonds and weak but highly directional C–H⋯O and C–H⋯F interactions in assembling molecules into larger architectures (Wang et al., 2014). Such research highlights the potential of this compound in contributing to the development of new supramolecular structures.

Anticonvulsant and Oxidative Properties

The chemical oxidation of structurally similar anticonvulsants, such as N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide, has been examined, revealing various sites and degrees of oxidation leading to derivatives like phthalimide and lactame (Adolphe-Pierre et al., 1998). This suggests that compounds with similar structures may undergo oxidation to yield potentially bioactive derivatives, expanding their application in medicinal chemistry.

Synthesis and Anticancer Activity

Compounds with structural elements similar to this compound have been synthesized and evaluated for their anticancer activities. For example, the synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives and their testing against cancer cell lines indicate the potential of such compounds in oncology research (Abdellatif et al., 2014).

Heterocyclic Synthesis and Biological Activities

The use of enaminonitriles in heterocyclic synthesis has led to the creation of new pyrazole, pyridine, and pyrimidine derivatives, showcasing the versatility of compounds related to this compound in generating diverse biologically active molecules (Fadda et al., 2012).

Properties

IUPAC Name |

N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-9-6-4-5-7-11(9)16(22)17-13-12-8-10(2)15(21)18-14(12)20(3)19-13/h4-7,10H,8H2,1-3H3,(H,18,21)(H,17,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGMAEUDRCNTSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(NC1=O)N(N=C2NC(=O)C3=CC=CC=C3C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

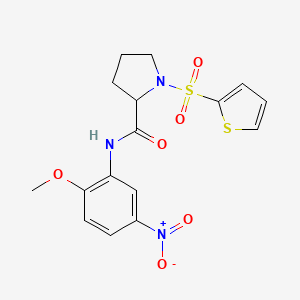

![Benzo[b]thiophen-2-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2366750.png)

![(Z)-ethyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2366757.png)

![6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-N-(furan-2-ylmethyl)benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2366760.png)

![Methylethyl 2-(4-benzo[d]furan-2-yl-2-oxochromen-6-yloxy)acetate](/img/structure/B2366761.png)

![N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-2-methoxypyridin-3-amine](/img/structure/B2366762.png)